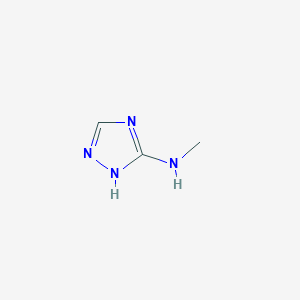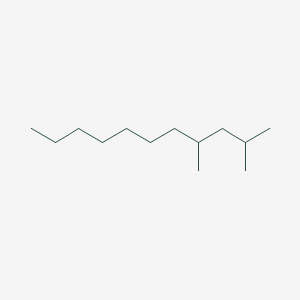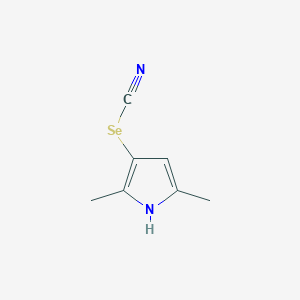
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester, also known as SeCNPe, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selenocyanate ester of pyrrole, which is a five-membered heterocyclic compound containing a nitrogen atom. SeCNPe is a highly reactive compound that can be used in various chemical reactions, including the synthesis of organic compounds and the modification of biomolecules.
Mécanisme D'action
The mechanism of action of Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester is not fully understood, but it is believed to involve the formation of a selenol intermediate that reacts with the target molecule. This reaction can lead to the formation of a selenylated derivative or the modification of the target molecule.
Biochemical and Physiological Effects:
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has been shown to have various biochemical and physiological effects, including the modification of protein structure and function. The selenylation of certain amino acid residues in proteins can lead to changes in protein activity, stability, and interaction with other molecules. Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has several advantages for use in lab experiments, including its high reactivity and selectivity for certain amino acid residues in proteins. However, this compound also has limitations, including its highly reactive nature, which requires careful handling, and its potential toxicity.
Orientations Futures
There are several future directions for the use of Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester in scientific research. One direction is the development of new methods for the selective modification of biomolecules using Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester. Another direction is the synthesis of new organic compounds using Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester as a reagent. Additionally, the study of the biochemical and physiological effects of selenylation using Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester could lead to new insights into protein structure and function.
Méthodes De Synthèse
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester can be synthesized using various methods, including the reaction of selenocyanic acid with 2,5-dimethylpyrrole in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylpyrrole with selenocyanate esters in the presence of a base. The synthesis of Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester requires careful handling due to its highly reactive nature.
Applications De Recherche Scientifique
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has been used in various scientific research applications, including the modification of biomolecules such as proteins and nucleic acids. This compound has been shown to react selectively with certain amino acid residues in proteins, such as cysteine and methionine, leading to the formation of selenylated derivatives. Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has also been used in the synthesis of organic compounds, including pyrrole derivatives and heterocyclic compounds.
Propriétés
Numéro CAS |
18713-25-2 |
|---|---|
Nom du produit |
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester |
Formule moléculaire |
C7H8N2Se |
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
(2,5-dimethyl-1H-pyrrol-3-yl) selenocyanate |
InChI |
InChI=1S/C7H8N2Se/c1-5-3-7(10-4-8)6(2)9-5/h3,9H,1-2H3 |
Clé InChI |
GERJEOUZKIKQRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C)[Se]C#N |
SMILES canonique |
CC1=CC(=C(N1)C)[Se]C#N |
Synonymes |
Selenocyanic acid 2,5-dimethyl-1H-pyrrol-3-yl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



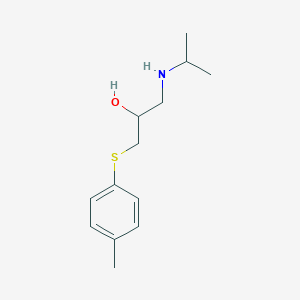
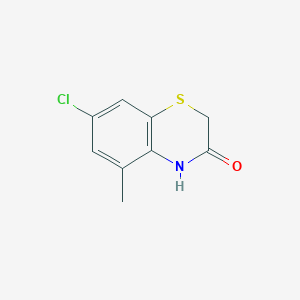
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)
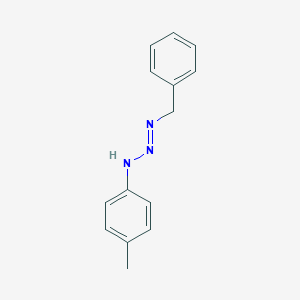
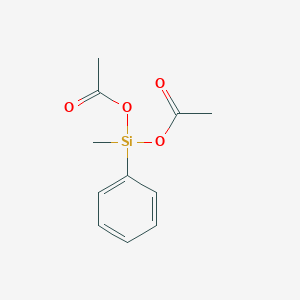
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)

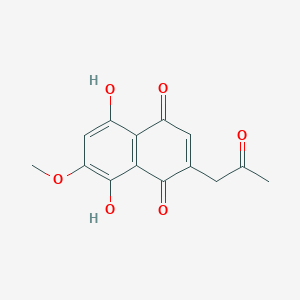

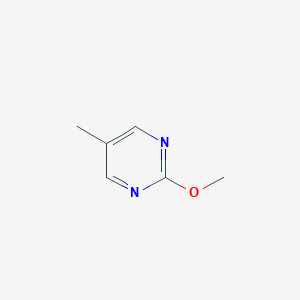

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
